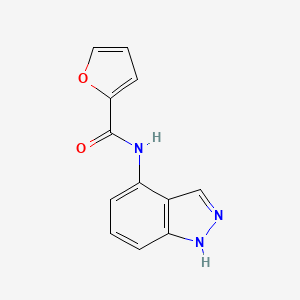

N-(1H-indazol-4-yl)furan-2-carboxamide

Description

Significance of Indazole Moieties in Medicinal Chemistry

The indazole ring, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its structural rigidity and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an attractive core for the design of enzyme inhibitors and receptor modulators. pnrjournal.com

Indazole derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. nih.govaustinpublishinggroup.com Notably, several FDA-approved drugs incorporate the indazole moiety, underscoring its clinical relevance. For instance, axitinib (B1684631) is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, while niraparib (B1663559) is a poly(ADP-ribose) polymerase (PARP) inhibitor for certain types of ovarian cancer. pnrjournal.com The versatility of the indazole scaffold allows for substitution at various positions, enabling the fine-tuning of its biological activity and physicochemical properties.

Role of Furan-2-carboxamide Frameworks in Biologically Active Compounds

The furan-2-carboxamide moiety is another key structural motif found in a diverse array of biologically active molecules. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, can act as a bioisosteric replacement for other aromatic systems and engage in hydrogen bonding through its oxygen atom. nih.gov The carboxamide linker provides a scaffold for building molecular complexity and can form crucial hydrogen bonds with biological targets.

Compounds containing the furan-2-carboxamide framework have demonstrated a broad range of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govmdpi.com For example, certain furan-2-carboxamide derivatives have been investigated as microtubule stabilizing agents, inducing mitotic arrest in cancer cells. nih.gov Others have shown promise in ameliorating type 2 diabetes by inhibiting gluconeogenesis. nih.gov The adaptability of this framework allows for the introduction of various substituents, leading to a wide chemical space for drug discovery.

Rationale for Investigating Hybrid Indazole-Furan-Carboxamide Architectures

The rationale for designing and investigating hybrid molecules that combine the indazole and furan-2-carboxamide scaffolds is rooted in the principle of molecular hybridization. This strategy aims to integrate two or more pharmacophores to create a new molecule with potentially synergistic or additive biological effects. The goal is to develop compounds with improved affinity and efficacy, as well as to overcome drug resistance mechanisms.

The diverse biological activities associated with both indazole and furan-2-carboxamide derivatives suggest that their combination could lead to novel compounds with unique pharmacological profiles. For instance, a hybrid molecule could simultaneously target multiple pathways involved in a complex disease like cancer. A structurally similar compound, N-(1H-indazol-3-ylcarbamothioyl)furan-2-carboxamide, has been synthesized, indicating the chemical feasibility and interest in combining these two heterocyclic systems. mdpi.com The investigation of N-(1H-indazol-4-yl)furan-2-carboxamide and its analogues is therefore a logical step in the exploration of new chemical space for the discovery of potential therapeutic agents. The juxtaposition of the kinase-inhibiting potential of the indazole core with the diverse bioactivities of the furan-2-carboxamide moiety could yield compounds with novel mechanisms of action and enhanced therapeutic windows.

Detailed Research Findings

While specific research findings for the compound N-(1H-indazol-4-yl)furan-2-carboxamide are not extensively available in the public domain, the biological activities of related compounds containing either the indazole or furan-2-carboxamide scaffold are well-documented. Below are tables summarizing the activities of representative compounds from each class.

Biologically Active Indazole Derivatives

| Compound Name | Target/Mechanism of Action | Therapeutic Area |

| Axitinib | Tyrosine kinase inhibitor (VEGFR-1, -2, -3, PDGFR, c-KIT) | Oncology (Renal Cell Carcinoma) |

| Niraparib | Poly(ADP-ribose) polymerase (PARP) inhibitor | Oncology (Ovarian Cancer) |

| Entrectinib | Tyrosine kinase inhibitor (TrkA/B/C, ROS1, ALK) | Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC) |

| Pazopanib | Tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit) | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) |

Biologically Active Furan-2-carboxamide Derivatives

| Compound Name/Class | Biological Activity | Potential Therapeutic Application |

| Carbamothioyl-furan-2-carboxamides | Anticancer, Antimicrobial | Oncology, Infectious Diseases |

| Furan-2-carboxamide derivatives | Microtubule stabilization | Oncology |

| Furan-2-carboxylic acid derivatives | Inhibition of gluconeogenesis | Type 2 Diabetes |

| N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | Sigma-1 receptor ligands | Neurology |

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indazol-4-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-12(11-5-2-6-17-11)14-9-3-1-4-10-8(9)7-13-15-10/h1-7H,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPBSVNHQWUXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of N 1h Indazol 4 Yl Furan 2 Carboxamide

Retrosynthetic Analysis of the N-(1H-indazol-4-yl)furan-2-carboxamide Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. The primary disconnection for N-(1H-indazol-4-yl)furan-2-carboxamide is the amide bond, which is a common and reliable bond to form in the forward synthesis. This disconnection reveals two key building blocks: 1H-indazol-4-amine and a derivative of furan-2-carboxylic acid.

The most logical disconnection is across the C-N amide bond, leading to the two primary synthons: the indazolyl amine cation and the furanoyl carboxylate anion. These correspond to the practical starting materials, 1H-indazol-4-amine and an activated form of furan-2-carboxylic acid, such as furan-2-carbonyl chloride. This approach is favored due to the general commercial availability or straightforward synthesis of both precursors.

Figure 1: Retrosynthetic Disconnection of N-(1H-indazol-4-yl)furan-2-carboxamide

This schematic illustrates the key amide bond disconnection leading to the precursor molecules.

Development of Convergent Synthetic Routes to N-(1H-indazol-4-yl)furan-2-carboxamide

A convergent synthesis approach is an efficient strategy where different parts of the target molecule are synthesized separately and then joined together in the final steps. For N-(1H-indazol-4-yl)furan-2-carboxamide, this involves the independent preparation of the two key intermediates, 1H-indazol-4-amine and furan-2-carbonyl chloride, followed by their coupling.

The synthesis of 1H-indazol-4-amine can be achieved through various established methods in heterocyclic chemistry, often starting from substituted nitrotoluenes. nih.govorganic-chemistry.org Furan-2-carbonyl chloride is readily prepared from furan-2-carboxylic acid by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. wikipedia.orgfishersci.it

The final and crucial step is the amide bond formation. A common and effective method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. organic-chemistry.orgwebsite-files.comjk-sci.com This reaction is typically performed in a biphasic system or in an aprotic solvent with a tertiary amine base to neutralize the hydrogen chloride byproduct. fishersci.itcommonorganicchemistry.com

Table 1: Proposed Convergent Synthetic Route

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

|---|---|---|---|---|

| 1a | Substituted o-nitrotoluene | - | Multi-step synthesis (e.g., reduction, cyclization) | 1H-indazol-4-amine |

| 1b | Furan-2-carboxylic acid | Thionyl chloride (SOCl₂) | Reflux, neat or in an inert solvent | Furan-2-carbonyl chloride |

Optimization of Reaction Conditions for Yield and Purity

The optimization of the amide coupling reaction is critical for maximizing the yield and purity of the final product, N-(1H-indazol-4-yl)furan-2-carboxamide. The Schotten-Baumann reaction conditions can be fine-tuned by adjusting several parameters.

Base: The choice of base is crucial. An aqueous inorganic base like sodium hydroxide (B78521) can be cost-effective and efficient, driving the reaction in a biphasic system. organic-chemistry.org Alternatively, an organic base such as triethylamine (B128534) or pyridine (B92270) in an aprotic solvent like dichloromethane (B109758) (DCM) can be used, which may be advantageous for substrates with solubility issues in water. fishersci.it The amount of base is also important; at least one equivalent is needed to neutralize the HCl generated, but an excess may be used to drive the reaction to completion. organic-chemistry.org

Solvent: The solvent system depends on the chosen base. For aqueous bases, a biphasic system with a water-immiscible organic solvent (e.g., DCM, diethyl ether) is common. For organic bases, anhydrous aprotic solvents are preferred to prevent hydrolysis of the acyl chloride. rsc.org

Temperature: The acylation is typically exothermic and can often be run at room temperature or even at 0 °C to control the reaction rate and minimize side reactions. chemguide.co.uk

Stoichiometry: The molar ratio of the reactants can be adjusted. Using a slight excess of the acyl chloride may ensure complete consumption of the more valuable amine, but can also lead to purification challenges.

Table 2: Optimization Parameters for Amide Coupling

| Parameter | Variation | Potential Effect on Yield and Purity |

|---|---|---|

| Base | NaOH (aq) vs. Triethylamine | NaOH is cost-effective for scale-up; Triethylamine offers a homogeneous reaction in organic solvents. |

| Solvent | Dichloromethane/Water vs. Dichloromethane | Biphasic system may be efficient; a single organic phase can improve solubility for certain substrates. |

| Temperature | 0 °C vs. Room Temperature | Lower temperature can reduce side product formation and improve selectivity. |

| Reagent Equiv. | 1.0 vs. 1.1 equiv. of Acyl Chloride | A slight excess of acyl chloride can drive the reaction to completion but may require more rigorous purification. |

Scalable Synthetic Approaches for Research Applications

For producing larger quantities of N-(1H-indazol-4-yl)furan-2-carboxamide for extensive research, the chosen synthetic route must be scalable, cost-effective, and safe.

The convergent approach utilizing the Schotten-Baumann reaction is generally well-suited for scale-up. ucl.ac.uk Key considerations for a scalable synthesis include:

Reagent Cost and Availability: Furan-2-carboxylic acid is a relatively inexpensive starting material. The cost and availability of the starting material for 1H-indazol-4-amine would need to be considered for large-scale production. The use of inexpensive reagents like thionyl chloride and sodium hydroxide is advantageous.

Process Safety: The handling of thionyl chloride, which is corrosive and releases toxic gases upon contact with water, requires appropriate safety precautions, especially on a larger scale. The exothermicity of the amidation reaction must also be managed through controlled addition of reagents and effective cooling.

Purification: On a larger scale, purification by crystallization is often preferred over chromatography due to cost and efficiency. The reaction conditions should be optimized to produce a crude product that is as pure as possible to simplify the final purification step.

Continuous Flow Chemistry: For even larger scales and improved process control, continuous flow chemistry offers a modern and efficient alternative to traditional batch processing. numberanalytics.com In a flow reactor, small amounts of reactants are continuously mixed and reacted, which allows for better control of reaction temperature and time, potentially leading to higher yields and purity with enhanced safety. rsc.org

Molecular Interactions and Biological Target Identification

Assessment of General Biological Activity Profiles of Indazole-Furan-Carboxamides

The N-(1H-indazol-4-yl)furan-2-carboxamide scaffold combines two key heterocyclic systems: indazole and furan (B31954). Both nuclei are considered "privileged structures" in drug discovery, as they are recurring motifs in compounds with a wide array of pharmacological activities. nih.govnih.govijabbr.com

Indazole derivatives are well-documented for their versatile biological effects, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV activities. nih.gov Several small molecule anti-cancer drugs approved by the FDA incorporate the indazole scaffold. rsc.orgresearchgate.net Research into various indazole derivatives has demonstrated significant antiproliferative activity against multiple cancer cell lines. For instance, certain synthesized indazole compounds have shown potent growth inhibitory effects on breast cancer cells. rsc.orgresearchgate.net

Similarly, the furan ring is a component of numerous natural and synthetic compounds with significant biological properties. ijabbr.com Furan-2-carboxamide derivatives, in particular, have been investigated for their potential as antimicrobial and anticancer agents. mdpi.comderpharmachemica.com Studies on carbamothioyl-furan-2-carboxamide derivatives, including an analog featuring an indazole moiety, have shown significant anti-fungal and anti-bacterial activity. mdpi.com

The combination of these two scaffolds in the indazole-furan-carboxamide class suggests a high potential for diverse biological activities. Research on compounds with this combined structure points towards promising applications, particularly in oncology and infectious diseases.

| Compound Class | Observed Biological Activities | Reference |

|---|---|---|

| Indazole Derivatives | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral, Kinase Inhibition | nih.govrsc.orgmdpi.com |

| Furan-Carboxamide Derivatives | Antimicrobial, Anticancer, Protease Inhibition | ijabbr.commdpi.comnih.gov |

| Indazole-Carboxamide Derivatives | Antimicrobial, Anticancer (Antiproliferative) | mdpi.comderpharmachemica.comnih.gov |

Identification of Potential Protein Targets and Binding Affinities

Identifying the specific proteins with which N-(1H-indazol-4-yl)furan-2-carboxamide interacts is crucial for understanding its function. This is typically achieved through enzyme inhibition assays and receptor binding studies on the compound or its close analogs.

The indazole moiety is a well-established pharmacophore for targeting protein kinases. uni-saarland.de Kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. The structural similarity of N-(1H-indazol-4-yl)furan-2-carboxamide to known kinase inhibitors suggests that it may also target these enzymes.

A pivotal finding is the discovery of GDC-0941 (2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine), a potent and selective inhibitor of class I PI3 kinase (PI3K). nih.gov This compound contains the identical 1H-indazol-4-yl group, strongly suggesting that this part of the molecule is critical for binding to the PI3K enzyme.

Furthermore, other indazole-4-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), another important kinase target in cancer therapy. nih.gov For example, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide demonstrated significant FGFR1 inhibitory activity. nih.gov

While less explored for this specific scaffold, the furan moiety has been incorporated into inhibitors of other enzyme classes. For instance, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide were identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov

| Compound/Analog | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| GDC-0941 (contains 1H-indazol-4-yl) | PI3Kα | 3 nM | nih.gov |

| Indazole-4-carboxamide derivative (102) | FGFR1 | 30.2 ± 1.9 nM | nih.gov |

| N1-benzoylated 5-(4-pyridinyl)indazole (18) | Clk4 | 0.088 µM | uni-saarland.de |

| N1-benzoylated 5-(4-pyridinyl)indazole (19) | Haspin | 0.155 µM | uni-saarland.de |

Beyond enzyme inhibition, indazole and furan-carboxamide derivatives have been shown to bind with high affinity to various cell surface and intracellular receptors.

A potent antagonist of the human Calcitonin Gene-Related Peptide (CGRP) receptor, BMS-742413, incorporates an indazole ring system in its structure, highlighting the utility of this scaffold in targeting G-protein coupled receptors. nih.gov CGRP receptor antagonists are used in the treatment of migraine.

On the other hand, research into benzofuran-2-carboxamides, which are structurally similar to furan-2-carboxamides, has led to the development of selective ligands for sigma receptors. nih.gov These studies demonstrated that N-aryl and N-alkyl substitutions on the carboxamide nitrogen could produce compounds with high affinity (nanomolar Kᵢ values) for the sigma-1 receptor. nih.gov This suggests that N-(1H-indazol-4-yl)furan-2-carboxamide could potentially interact with sigma receptors or other receptor families, depending on its three-dimensional conformation and electronic properties.

Modulation of Cellular Signaling Pathways

By inhibiting key enzymes like kinases, indazole-containing compounds can profoundly affect intracellular signaling pathways that control cell growth, proliferation, and survival.

The PI3K/Akt signaling pathway is one of the most frequently activated pathways in human cancers, promoting cell survival and proliferation. As an analog of a potent PI3K inhibitor, N-(1H-indazol-4-yl)furan-2-carboxamide is predicted to modulate this critical pathway. nih.gov Inhibition of PI3K would lead to decreased phosphorylation of Akt and downstream effector proteins, ultimately suppressing pro-survival signals and potentially inducing apoptosis (programmed cell death).

Indeed, studies on other bioactive indazole derivatives have confirmed their ability to modulate cell fate pathways. For example, one indazole derivative was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. rsc.orgresearchgate.net This effect was linked to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org

Investigations into Mechanisms of Action at the Molecular Level

The molecular mechanism of action for this class of compounds often involves competitive binding at the ATP-binding pocket of protein kinases. nih.govnih.gov The indazole ring is particularly effective at forming key hydrogen bonds with the hinge region of the kinase domain, a common feature of many kinase inhibitors.

Molecular docking studies performed on various indazole-based kinase inhibitors have helped to elucidate these interactions. uni-saarland.depnrjournal.com These computational models suggest that the planar indazole ring system mimics the adenine (B156593) core of ATP, while the substituents, such as the furan-2-carboxamide group, occupy adjacent hydrophobic pockets, contributing to both the potency and selectivity of the compound.

In the case of the PI3K inhibitor GDC-0941, the 1H-indazol-4-yl moiety is crucial for its high-affinity binding. nih.gov It is plausible that N-(1H-indazol-4-yl)furan-2-carboxamide would adopt a similar binding mode in related kinases, where the indazole nitrogen atoms act as hydrogen bond donors and acceptors, and the furan ring engages in additional hydrophobic or polar interactions. Further investigation through co-crystallization studies or advanced molecular modeling would be required to confirm the precise binding mode for this specific compound.

Structure Activity Relationship Sar Studies of N 1h Indazol 4 Yl Furan 2 Carboxamide Derivatives

Design and Synthesis of Analogs with Structural Modifications

The rational design and synthesis of analogs of the lead compound, N-(1H-indazol-4-yl)furan-2-carboxamide, have been central to SAR studies. This has involved a multi-pronged approach, focusing on discrete regions of the molecule to probe the impact of structural changes on biological outcomes.

Substituent Variations on the Indazole Ring System

The indazole ring is a crucial component for the biological activity of this class of compounds. Researchers have explored the impact of introducing various substituents at different positions of this bicyclic system. The synthesis of these analogs typically involves the use of appropriately substituted anilines as starting materials, which are then converted to the corresponding indazoles through diazotization and cyclization reactions.

Substitutions at the N1 position of the indazole ring have been shown to significantly influence activity. For instance, the introduction of small alkyl groups can modulate lipophilicity and, in some cases, enhance cell permeability. Aromatic substituents at this position have also been investigated to explore potential π-π stacking interactions with target proteins. Modifications on the benzene (B151609) portion of the indazole ring, such as the introduction of electron-donating or electron-withdrawing groups, have been systematically studied to understand their effects on the electronic properties of the scaffold and its interaction with biological targets.

| Compound ID | Indazole Ring Substituent | Observed Activity |

| IA-1 | H (unsubstituted) | Baseline |

| IA-2 | 5-Fluoro | Increased potency |

| IA-3 | 6-Methoxy | Decreased potency |

| IA-4 | N1-methyl | Variable, target-dependent |

Modifications of the Furan-2-carboxamide Moiety

Furthermore, the introduction of substituents on the furan (B31954) ring itself has been explored. Small alkyl or halogen groups at the 4- or 5-position of the furan ring have been synthesized to probe the steric and electronic requirements of the binding pocket. The general synthetic route to these analogs often involves the coupling of the 4-aminoindazole core with a suitably modified heterocyclic carboxylic acid.

| Compound ID | Furan Moiety Modification | Observed Activity |

| FM-1 | Furan (unmodified) | Baseline |

| FM-2 | Thiophene-2-carboxamide | Similar to baseline |

| FM-3 | 5-Methylfuran-2-carboxamide | Enhanced potency |

| FM-4 | Pyrrole-2-carboxamide | Reduced potency |

Linker Region Modifications

The amide linker connecting the indazole and furan moieties is critical for maintaining the correct orientation of these two key fragments. Studies have investigated the impact of altering this linker. For example, the synthesis of analogs with a reversed amide or the introduction of a methylene (B1212753) bridge between the amide carbonyl and the furan ring have been performed to assess the importance of the linker's rigidity and hydrogen bonding capabilities. These modifications can significantly impact the conformational flexibility of the molecule.

Elucidation of Key Pharmacophoric Features for Biological Activity

Through the analysis of the SAR data from the synthesized analogs, key pharmacophoric features essential for biological activity have been identified. A typical pharmacophore model for this class of compounds includes:

A hydrogen bond donor: The N-H group of the indazole ring is often crucial for anchoring the molecule to its biological target.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linker frequently participates in hydrogen bonding interactions.

An aromatic/heteroaromatic region: Both the indazole and furan rings contribute to hydrophobic and potential π-stacking interactions within the binding site.

Defined spatial orientation: The relative positioning of these features, dictated by the amide linker, is critical for optimal binding.

Correlation of Structural Changes with Biological Responses

A clear correlation has been established between specific structural modifications and the resulting biological responses. For instance, the introduction of a fluorine atom at the 5-position of the indazole ring consistently leads to an increase in inhibitory potency against certain protein kinases. This is likely due to favorable interactions of the fluorine atom with the protein backbone or its influence on the pKa of the indazole nitrogen.

Conversely, the replacement of the furan ring with a bulkier aromatic system often results in a loss of activity, suggesting a sterically constrained binding pocket. These direct correlations are invaluable for guiding further drug design efforts.

Preclinical Pharmacological Evaluation in in Vitro and in Vivo Models

In Vivo Efficacy Studies in Animal Models (excluding human clinical trials)

Pharmacodynamic Biomarker Evaluation

In the preclinical assessment of a new chemical entity, the evaluation of pharmacodynamic (PD) biomarkers is a critical step to understand the compound's mechanism of action and to establish a relationship between drug exposure and its biological effect. These biomarkers can be molecular, cellular, or physiological changes that indicate the engagement of the therapeutic target and the downstream biological response.

For a compound like N-(1H-indazol-4-yl)furan-2-carboxamide, this would typically involve:

Target Engagement Assays: In vitro and in vivo studies to confirm that the compound binds to its intended molecular target. This could involve techniques such as radioligand binding assays, enzyme-linked immunosorbent assays (ELISA), or cellular thermal shift assays (CETSA).

Signaling Pathway Modulation: Measurement of downstream signaling molecules that are affected by the target's activity. This could include assessing changes in protein phosphorylation, gene expression, or the release of secondary messengers.

Functional Cellular Responses: Evaluation of the compound's effect on cellular processes in vitro. Examples include assays for cell proliferation, apoptosis, or inflammation, depending on the therapeutic target.

In Vivo Target Modulation: In animal models, researchers would assess the modulation of the target and related pathways in relevant tissues following administration of the compound. This provides crucial information on whether the drug reaches its target in a living organism and exerts the desired biological effect.

Despite the importance of these evaluations, no specific pharmacodynamic biomarker data for N-(1H-indazol-4-yl)furan-2-carboxamide has been reported in the available scientific literature.

In Vitro and Preclinical Animal Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to characterize how a drug is processed by the body. These studies are fundamental to determining the optimal dose and schedule for potential clinical trials.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Research Models

ADME studies describe the disposition of a pharmaceutical compound within an organism.

Absorption: In vitro models, such as the Caco-2 cell permeability assay, are used to predict the oral absorption of a compound. In vivo studies in animal models (e.g., rodents, non-rodents) would determine the rate and extent of absorption after administration through various routes.

Distribution: This involves assessing how the compound distributes into different tissues and organs. Techniques like quantitative whole-body autoradiography (QWBA) or mass spectrometry of tissue homogenates are commonly employed in animal models. Plasma protein binding is also a critical parameter that is determined in vitro.

Metabolism: The metabolic fate of a compound is investigated to identify the primary metabolic pathways and the enzymes involved. This is crucial for understanding potential drug-drug interactions and the formation of active or toxic metabolites.

Excretion: This part of the study determines how the compound and its metabolites are eliminated from the body, typically through urine and feces.

Currently, there is no published data available on the ADME properties of N-(1H-indazol-4-yl)furan-2-carboxamide in any research models.

Metabolic Stability and Metabolite Identification in Hepatic Microsomes

Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes (such as cytochrome P450s), are a standard in vitro tool to assess the metabolic stability of a compound.

Metabolic Stability: The compound is incubated with liver microsomes from different species (e.g., human, rat, mouse, dog) to determine its intrinsic clearance. A high clearance rate suggests that the compound is rapidly metabolized, which may lead to a short half-life in vivo.

Metabolite Identification: Following incubation with hepatic microsomes, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify the chemical structures of the metabolites formed. This provides insight into the metabolic pathways and potential reactive metabolites.

No studies detailing the metabolic stability or identifying the metabolites of N-(1H-indazol-4-yl)furan-2-carboxamide in hepatic microsomes have been found in the public domain.

Computational Chemistry and Molecular Modeling of N 1h Indazol 4 Yl Furan 2 Carboxamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is instrumental in understanding the binding mode of N-(1H-indazol-4-yl)furan-2-carboxamide within the active site of a biological target, such as a protein kinase. The indazole moiety is a well-established "hinge-binding" fragment, effectively interacting with the backbone of many kinases. mdpi.com

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The N-(1H-indazol-4-yl)furan-2-carboxamide molecule is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. biotech-asia.org Analysis of the docked pose reveals key molecular interactions that stabilize the ligand-protein complex.

Table 1: Hypothetical Molecular Docking Results for N-(1H-indazol-4-yl)furan-2-carboxamide with a Target Kinase

| Parameter | Value/Description |

| Target Protein | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| PDB ID | 4AGD |

| Docking Software | AutoDock 4.2 |

| Binding Energy | -7.5 kcal/mol |

| Hydrogen Bonds | Indazole N-H with Cys919 backbone C=OCarboxamide N-H with Glu885 side chain C=O |

| Hydrophobic Interactions | Furan (B31954) ring with Val848Indazole benzene (B151609) ring with Leu1035 |

| Pi-Stacking | Indazole ring with Phe1047 |

This table is generated based on typical findings for indazole-based kinase inhibitors and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. MD simulations are crucial for validating docking poses and understanding the conformational changes the ligand and protein may undergo upon binding. nih.govnih.gov

An MD simulation of the N-(1H-indazol-4-yl)furan-2-carboxamide-protein complex would typically be run for a duration of nanoseconds to microseconds. The stability of the complex is analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, the Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time. mdpi.com Stable RMSD values for the ligand indicate that it remains securely in the binding pocket. Studies on other kinase inhibitors with indazole scaffolds have used MD simulations to confirm the stability of the ligand in the active site and to analyze the network of interactions that contribute to binding affinity. researchgate.net

Table 2: Representative Parameters and Analysis from a Molecular Dynamics Simulation

| Simulation Parameter | Value/Setting |

| Software | AMBER |

| Force Field | AMBER ff14SB |

| Simulation Time | 100 ns |

| System | Protein-ligand complex in explicit water solvent with counter-ions |

| Analysis Metrics | |

| Ligand RMSD | Stable fluctuation around 1.5 Å, indicating a stable binding pose |

| Protein RMSF | Low fluctuation in active site residues, suggesting binding site stability |

| Hydrogen Bond Occupancy | Indazole-Cys919 H-bond present > 85% of simulation time |

This table presents hypothetical data typical for MD simulations of small molecule-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. distantreader.org For a series of analogues of N-(1H-indazol-4-yl)furan-2-carboxamide, a QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To build a QSAR model, a dataset of compounds with measured biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, electronic, and topological properties), are calculated for each compound. nih.govnih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create an equation that correlates the descriptors with the activity. Studies on both indazole and furan derivatives have successfully employed QSAR to identify key structural features that govern their biological effects. nih.govnih.gov

A hypothetical QSAR model for N-(1H-indazol-4-yl)furan-2-carboxamide analogues might reveal that properties like hydrophobicity (LogP), the energy of the highest occupied molecular orbital (HOMO), and specific steric parameters are critical for activity.

Table 3: Example of a 2D-QSAR Model for a Series of Indazole-Furan Carboxamides

| Parameter | Value |

| Model Equation | pIC50 = 0.45 * ClogP - 0.21 * HOMO_Energy + 0.15 * Molar_Refractivity + 2.5 |

| Statistical Metrics | |

| Correlation Coefficient (R²) | 0.88 |

| Cross-validated R² (Q²) | 0.75 |

| F-statistic | 45.6 |

| Interpretation | Biological activity increases with higher lipophilicity and molar refractivity but decreases with higher HOMO energy. |

This table illustrates a potential QSAR model and its statistical validation parameters.

Virtual Screening for Identification of Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based or ligand-based.

Structure-based virtual screening (SBVS) would involve docking millions of commercially available compounds into the binding site of the target protein of N-(1H-indazol-4-yl)furan-2-carboxamide. Compounds are then ranked based on their docking scores, and the top-ranking hits are selected for experimental testing. researchgate.net

Ligand-based virtual screening (LBVS) is used when the 3D structure of the target is unknown. A model, or pharmacophore, is built based on the key chemical features of N-(1H-indazol-4-yl)furan-2-carboxamide that are essential for its biological activity. These features typically include hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. This pharmacophore model is then used to search databases for other molecules that share the same features, potentially leading to the discovery of novel scaffolds with similar activity. nih.gov

Table 4: Hypothetical Outcome of a Virtual Screening Campaign

| Screening Method | Database | Number of Compounds Screened | Criteria | Number of Hits | Potential Scaffold Identified |

| Structure-Based | ZINC Database | 10,000,000 | Docking Score < -8.0 kcal/mol | 500 | Phenyl-pyrazole carboxamides |

| Ligand-Based | Enamine REAL | 4,500,000,000 | Tanimoto Similarity > 0.85 | 1,200 | Benzimidazole-pyrrole carboxamides |

This table provides a representative summary of a virtual screening workflow and its potential results.

De Novo Design Strategies for Enhanced Biological Performance

De novo design involves the computational creation of novel molecules with desired properties, rather than searching for them in existing databases. These methods can be used to optimize the N-(1H-indazol-4-yl)furan-2-carboxamide scaffold for enhanced biological performance, such as improved potency, selectivity, or pharmacokinetic properties.

One common strategy is fragment-based design. The N-(1H-indazol-4-yl)furan-2-carboxamide molecule can be computationally broken down into its constituent fragments (indazole, furan, carboxamide). New molecules can then be constructed by combining these fragments with others from a virtual library in the context of the protein's binding site. nih.gov

Table 5: De Novo Design Strategies Applied to the N-(1H-indazol-4-yl)furan-2-carboxamide Scaffold

| Design Strategy | Description | Example Modification | Predicted Improvement |

| Fragment Growing | Adding new functional groups to the existing scaffold to explore unoccupied pockets in the binding site. | Addition of a hydroxymethyl group to the furan ring. | Forms a new hydrogen bond with a nearby serine residue, increasing potency. |

| Fragment Linking | Connecting two or more fragments that bind to adjacent sites in the protein. | Not directly applicable to a single starting molecule. | N/A |

| Scaffold Hopping | Replacing the core indazole scaffold with a bioisosteric equivalent like a benzimidazole (B57391) or pyrazolopyridine. | Replace 1H-indazole with a 1H-benzimidazole moiety. | Potentially improved pharmacokinetic profile while maintaining hinge-binding interactions. |

This table outlines common de novo design strategies and their hypothetical application to the lead compound.

Derivatization and Lead Optimization Strategies for N 1h Indazol 4 Yl Furan 2 Carboxamide Analogs

Strategies for Improving Potency and Selectivity

Improving the potency and selectivity of N-(1H-indazol-4-yl)furan-2-carboxamide analogs is a primary objective of lead optimization. This is typically achieved through systematic structure-activity relationship (SAR) studies, where different parts of the molecule are modified to understand their impact on biological activity.

The core structure of N-(1H-indazol-4-yl)furan-2-carboxamide consists of three key components that can be targeted for modification: the indazole ring, the furan (B31954) ring, and the carboxamide linker.

Modifications of the Indazole Ring: The indazole moiety is a crucial pharmacophore in many biologically active compounds, and its substitution pattern can significantly influence potency and selectivity. nih.gov For instance, in a series of 1H-indazole-3-carboxamide derivatives developed as PAK1 inhibitors, the introduction of a hydrophobic ring into a deep back pocket of the enzyme and a hydrophilic group into the bulk solvent region were found to be critical for inhibitory activity and selectivity. nih.gov While the specific target for N-(1H-indazol-4-yl)furan-2-carboxamide is not defined here, similar principles of targeting specific pockets within a receptor's binding site would apply.

Potential modifications to the indazole ring could include:

Substitution at the N1 position: Alkylation or arylation at the N1 position can modulate the electronic properties and steric bulk of the indazole ring, potentially leading to improved interactions with the target protein.

Substitution on the benzene (B151609) ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at available positions on the benzene portion of the indazole ring can alter the compound's lipophilicity and electronic nature, thereby affecting its binding affinity and pharmacokinetic profile.

Modifications of the Furan Ring: The furan ring is another key component that can be modified to enhance biological activity. Structure-activity relationship studies on furan-based compounds have shown that substitutions on the furan ring can significantly impact potency. nih.gov For example, introducing substituents at the 5-position of the furan ring could lead to enhanced interactions with the target.

Modifications of the Carboxamide Linker: The carboxamide linker plays a vital role in maintaining the structural integrity of the molecule and in forming hydrogen bonds with the target protein. While often less amenable to drastic changes, subtle modifications, such as N-methylation or replacement with a bioisosteric group like a sulfonamide, could be explored to fine-tune the compound's properties. nih.gov

A hypothetical SAR study for N-(1H-indazol-4-yl)furan-2-carboxamide analogs is presented in the table below, illustrating how different substitutions might affect potency.

| Compound | R1 (Indazole) | R2 (Furan) | Potency (IC50, nM) |

|---|---|---|---|

| Lead Compound | H | H | 500 |

| Analog 1 | CH3 | H | 250 |

| Analog 2 | H | Cl | 100 |

| Analog 3 | CH3 | Cl | 50 |

Exploration of Prodrug Approaches

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical reactions. nih.gov The development of prodrugs for N-(1H-indazol-4-yl)furan-2-carboxamide analogs can be a valuable strategy to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity. acs.org

Common prodrug strategies that could be applied to this class of compounds include:

Ester Prodrugs: If the compound contains a suitable hydroxyl or carboxylic acid group (which could be introduced as a modification), it can be converted into an ester prodrug. Esters are often more lipophilic than the parent drug, which can enhance their absorption. Once absorbed, they are hydrolyzed by esterases to release the active drug.

Phosphate (B84403) Prodrugs: For compounds with poor aqueous solubility, the introduction of a phosphate group can significantly improve their solubility. acs.org Phosphate prodrugs are typically cleaved by alkaline phosphatases in the body to release the active compound.

Carbamate (B1207046) Prodrugs: The amide nitrogen of the carboxamide linker could potentially be derivatized to form a carbamate prodrug. This approach can be used to modulate the compound's physicochemical properties and control its release profile.

The choice of the promoiety (the chemical group attached to the drug to form the prodrug) is crucial and depends on the specific properties that need to be improved.

Development of Bioconjugates and Targeted Delivery Systems

Bioconjugation involves linking a drug molecule to a larger biomolecule, such as a peptide, antibody, or polymer. nih.gov This approach can be used to create targeted delivery systems that deliver the drug specifically to the site of action, thereby increasing its efficacy and reducing systemic toxicity.

For N-(1H-indazol-4-yl)furan-2-carboxamide analogs, several bioconjugation strategies could be explored:

Antibody-Drug Conjugates (ADCs): If the therapeutic target of the compound is overexpressed on the surface of specific cells (e.g., cancer cells), an ADC can be developed. This involves linking the indazole derivative to a monoclonal antibody that recognizes the target antigen. The ADC would then selectively deliver the drug to the target cells.

Peptide-Drug Conjugates: Similar to ADCs, peptide-drug conjugates use peptides as targeting ligands. This can be particularly useful for targeting receptors that are overexpressed in certain diseases.

Polymer-Drug Conjugates: Attaching the drug to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG), can improve its pharmacokinetic properties, including increasing its half-life and reducing its immunogenicity.

The design of a successful bioconjugate requires careful consideration of the linker used to connect the drug to the targeting moiety. The linker must be stable in circulation but cleavable at the target site to release the active drug.

Future Directions in Synthetic Accessibility and Analogs Generation

The continued development of N-(1H-indazol-4-yl)furan-2-carboxamide analogs will depend on the development of efficient and versatile synthetic routes that allow for the rapid generation of a diverse library of compounds.

Future synthetic strategies could focus on:

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the indazole and furan rings would be highly beneficial. This would allow for the introduction of a wide range of substituents at a late stage in the synthesis, facilitating the rapid exploration of SAR.

Combinatorial Chemistry: The use of combinatorial chemistry techniques could enable the parallel synthesis of a large number of analogs, accelerating the lead optimization process.

Flow Chemistry: Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions that are difficult to carry out in batch. This could be a valuable tool for the synthesis of N-(1H-indazol-4-yl)furan-2-carboxamide analogs.

In addition to synthetic advancements, the use of computational tools, such as pharmacophore modeling and molecular docking, will be crucial for the rational design of new analogs. dovepress.com These methods can help to predict the binding modes of the compounds and guide the design of new derivatives with improved potency and selectivity. researchgate.net

Q & A

Q. Basic Characterization

- ¹H/¹³C NMR : Identify protons on indazole (δ 7.5–8.5 ppm) and furan (δ 6.5–7.5 ppm). Carbonyl (C=O) appears at ~165 ppm in ¹³C NMR .

- FT-IR : Confirm amide C=O stretch (~1670 cm⁻¹) and aromatic C=C vibrations (~1580 cm⁻¹) .

Advanced Confirmation

Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves bond lengths/angles and hydrogen-bonding networks. Use SHELXL for anisotropic displacement parameters and TWINABS for twinned data, as demonstrated in related carboxamide structures .

What computational methods predict the binding affinity of N-(1H-indazol-4-yl)furan-2-carboxamide with kinase targets like PRKD3?

Basic Docking

Use AutoDock Vina or Schrödinger Glide for preliminary docking into PRKD3’s ATP-binding pocket (PDB: 4Y0D). Validate with MM-GBSA free-energy calculations .

Advanced Simulations

Density Functional Theory (DFT) at B3LYP/6-31G* level calculates electronic properties (HOMO-LUMO gaps) to correlate with inhibitory activity. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .

How are in vitro biological assays designed to evaluate the anticancer potential of N-(1H-indazol-4-yl)furan-2-carboxamide derivatives?

Q. Basic Screening

- MTT/PrestoBlue assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) at 1–100 µM for 48–72 h. Include cisplatin as a positive control .

- Kinase inhibition : Use ADP-Glo™ assays to measure PRKD3 inhibition (IC₅₀) .

Advanced Mechanistic Studies - Apoptosis assays : Annexin V-FITC/PI staining with flow cytometry.

- Western blotting : Quantify downstream markers (e.g., p-PKC, caspase-3) to validate target engagement .

How can structural modifications of N-(1H-indazol-4-yl)furan-2-carboxamide enhance selectivity for kinase targets?

Q. Basic SAR

- Furan substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C5 to improve binding to hydrophobic kinase pockets .

- Indazole modifications : Methyl/fluoro groups at N1 or C3 modulate solubility and steric hindrance .

Advanced Design - Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade PRKD3 selectively .

What analytical challenges arise in assessing the purity and stereochemical stability of N-(1H-indazol-4-yl)furan-2-carboxamide?

Q. Basic Purity Assessment

- HPLC : Use C18 columns (ACN/0.1% TFA gradient) with UV detection at 254 nm. Aim for >95% purity .

Advanced Stability Studies - Chiral HPLC : Resolve enantiomers (if present) using Chiralpak IA columns.

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

How are crystallographic data (e.g., SHELX-refined structures) used to validate the conformation of N-(1H-indazol-4-yl)furan-2-carboxamide?

Q. Basic Refinement

- SHELXL : Refine anisotropic displacement parameters and assign hydrogen atoms geometrically. Validate with R1 < 0.05 and wR2 < 0.15 .

Advanced Analysis - Hirshfeld surfaces : Map intermolecular interactions (e.g., π-π stacking between indazole and furan rings) using CrystalExplorer .

How can contradictory biological activity data (e.g., varying IC₅₀ across studies) be resolved for this compound?

Q. Basic Troubleshooting

- Assay standardization : Use consistent cell lines (e.g., ATCC-validated) and normalize to housekeeping genes (GAPDH) .

Advanced Meta-Analysis - Machine learning : Train models on public datasets (ChEMBL, PubChem) to identify confounding variables (e.g., solvent DMSO% or serum concentration) .

What mechanistic insights support the role of N-(1H-indazol-4-yl)furan-2-carboxamide in PRKD3 inhibition?

Basic Mechanism

The compound binds PRKD3’s catalytic domain, competing with ATP. Confirmed via kinase profiling panels (DiscoverX) .

Advanced Validation

- Cryo-EM : Resolve ligand-bound PRKD3 structures to identify key residues (e.g., Lys533 for hydrogen bonding) .

How are metabolic stability and pharmacokinetic (PK) properties evaluated for N-(1H-indazol-4-yl)furan-2-carboxamide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.